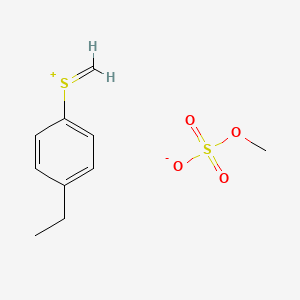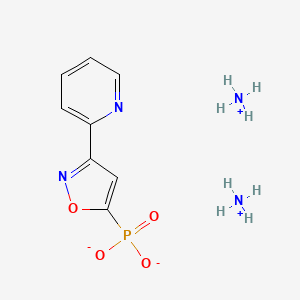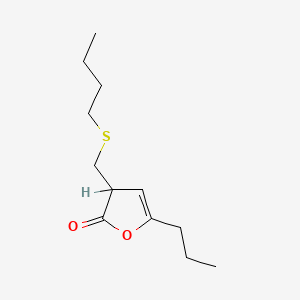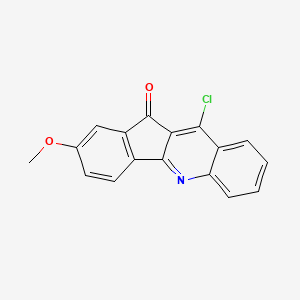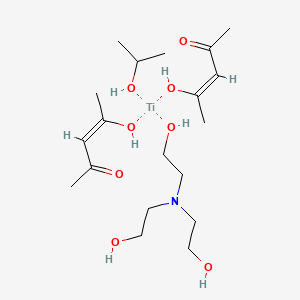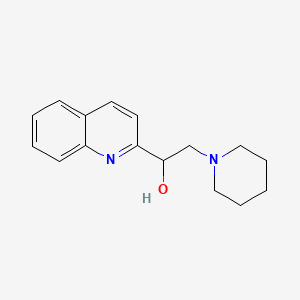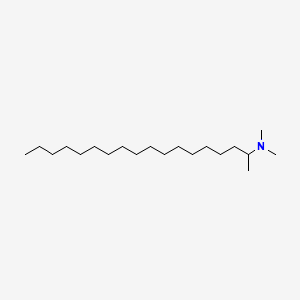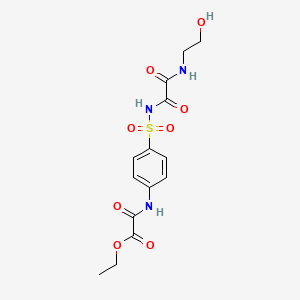
Acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes an acetic acid moiety linked to a sulfonamide group and an ethyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with ethyl chloroformate in the presence of a base to form the ethyl ester. This intermediate is then reacted with 2-hydroxyethylamine and oxalyl chloride to introduce the hydroxyethylamino and oxoacetyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the ester and amide groups can participate in hydrogen bonding and other interactions with proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester
- Acetic acid, 2-phenylethyl ester
Uniqueness
What sets acetic acid, ((4-((((2-hydroxyethyl)amino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxyethyl and sulfonamide groups allows for diverse interactions with biological molecules, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
81717-18-2 |
|---|---|
Formule moléculaire |
C14H17N3O8S |
Poids moléculaire |
387.37 g/mol |
Nom IUPAC |
ethyl 2-[4-[[2-(2-hydroxyethylamino)-2-oxoacetyl]sulfamoyl]anilino]-2-oxoacetate |
InChI |
InChI=1S/C14H17N3O8S/c1-2-25-14(22)13(21)16-9-3-5-10(6-4-9)26(23,24)17-12(20)11(19)15-7-8-18/h3-6,18H,2,7-8H2,1H3,(H,15,19)(H,16,21)(H,17,20) |
Clé InChI |
FMBMOJAEYXGSKZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


